Dipentyl tartrate
Description
Historical Context of Chiral Tartrate Derivatives in Asymmetric Synthesis
The journey of chiral tartrate derivatives began with Louis Pasteur's groundbreaking work in 1848. His manual separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate laid the foundation for the field of stereochemistry. wikipedia.orgphenomenex.blog This pivotal discovery demonstrated that molecules could exist as non-superimposable mirror images, a property now known as chirality. wikipedia.orgchiralpedia.com
Decades later, this fundamental concept evolved into practical applications, most notably in asymmetric synthesis. A landmark achievement was the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless. numberanalytics.comnumberanalytics.com This reaction utilizes a titanium-tartrate complex, typically with diethyl tartrate (DET) or diisopropyl tartrate (DIPT), to convert allylic alcohols into chiral epoxides with high enantioselectivity. numberanalytics.comdalalinstitute.comcatalysis.blog This breakthrough revolutionized the synthesis of complex, enantiomerically pure molecules, which are crucial in the development of pharmaceuticals and natural products. numberanalytics.comslideshare.net The predictability and effectiveness of tartrate esters as chiral ligands in this and other reactions solidified their importance in the field. nobelprize.org
Significance of Chirality in Chemical Synthesis and Separation Science
Chirality is a fundamental property in molecular science, playing a critical role in the biological activity of many compounds. mdpi.com In living systems, molecules like amino acids, sugars, and DNA are chiral, and their interactions are highly specific. This specificity is paramount in pharmacology, where the two enantiomers of a drug can have vastly different effects; one may be therapeutic while the other is inactive or even harmful, as exemplified by the thalidomide (B1683933) tragedy. numberanalytics.comnumberanalytics.com Consequently, the ability to synthesize and separate specific enantiomers is of utmost importance. numberanalytics.commdpi.com
Asymmetric synthesis aims to produce a single, desired enantiomer, and chiral catalysts or auxiliaries are key to achieving this. numberanalytics.com Tartrate esters are prime examples of such chiral auxiliaries. numberanalytics.com In separation science, chirality is equally crucial. Techniques like chiral chromatography are employed to separate racemic mixtures into their constituent enantiomers. This often involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. phenomenex.blog
Overview of Dipentyl Tartrate's Role within the Tartrate Ester Class
This compound is a diester of tartaric acid, featuring two pentyl groups. ontosight.ai Like its more common counterparts, diethyl tartrate (DET) and diisopropyl tartrate (DIPT), it serves as a chiral building block in organic synthesis. ontosight.ai The length of the alkyl chain in the ester group can influence the steric and electronic properties of the molecule, which in turn affects its performance in various applications.
While not as extensively studied as DET or DIPT, this compound has found a niche in specific areas of chemical research. It is particularly noted for its use in enantioselective extraction and as a component in chiral stationary phases for chromatography. researchgate.net For instance, L-dipentyl tartrate has been investigated as a chiral selector for the separation of mandelic acid enantiomers. researchgate.net Its role extends to being a potential biodegradable plasticizer for polymers like polylactide (PLA), showcasing its versatility. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
20309-48-2 |
|---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
dipentyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-3-5-7-9-19-13(17)11(15)12(16)14(18)20-10-8-6-4-2/h11-12,15-16H,3-10H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
CHNUEARJLWZWOD-VXGBXAGGSA-N |
Isomeric SMILES |
CCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCC)O)O |
Canonical SMILES |
CCCCCOC(=O)C(C(C(=O)OCCCCC)O)O |
Origin of Product |
United States |
Enantioselective Catalysis Mediated by Tartrate Esters, Including Dipentyl Tartrate
Asymmetric Epoxidation Reactions Utilizing Tartrate Esters (e.g., Sharpless Epoxidation)
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols. wikipedia.orgorganic-chemistry.org This reaction employs a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)4), an alkyl hydroperoxide (typically tert-butyl hydroperoxide, TBHP), and a chiral dialkyl tartrate. wikipedia.orgnumberanalytics.com The choice of the tartrate ester enantiomer dictates the stereochemical outcome of the epoxidation, making both enantiomers of the product epoxide readily accessible. numberanalytics.com While DET and DIPT are the most commonly used tartrate esters, the efficiency of the kinetic resolution of racemic allylic alcohols has been shown to increase with the steric bulk of the tartrate alkyl ester. princeton.edu This suggests that dipentyl tartrate, with its larger pentyl groups, could offer advantages in certain applications.
Mechanistic Investigations of Enantiofacial Selectivity
The mechanism of the Sharpless epoxidation has been the subject of extensive investigation, revealing the critical role of the tartrate ester in establishing enantiofacial selectivity. nih.govwayne.edu The active catalyst is a dimeric species, [Ti(tartrate)(OR)2]2, in which two titanium centers are bridged by the tartrate ligands. nih.govwayne.edu This C2-symmetric complex coordinates both the allylic alcohol and the hydroperoxide oxidant. youtube.com
The enantiofacial selectivity arises from the specific geometric arrangement of the reactants within this chiral coordination sphere. youtube.commdpi.com The tartrate ester ligand creates a sterically defined environment that directs the approach of the alkene to the activated peroxide. numberanalytics.com One face of the double bond is effectively blocked by the tartrate ligand, forcing the epoxidation to occur from the less hindered face. youtube.com Density Functional Theory (DFT) studies have further elucidated the transition states, highlighting the importance of interactions between the catalyst and the substrate, and how the dihedral angle of the O-C-C=C bond influences enantioselectivity. nih.gov The structure of the tartrate ester, including the size of its alkyl groups, influences the precise geometry of the active catalyst and can therefore modulate the degree of enantioselectivity. princeton.edu
Substrate Scope and Limitations in Epoxidation
The Sharpless epoxidation is renowned for its broad substrate scope, accommodating a wide variety of primary and secondary allylic alcohols with diverse substitution patterns on the double bond. wikipedia.orgprinceton.edu The reaction is generally tolerant of many functional groups, including acetals, alkynes, and esters. princeton.edu However, certain functional groups, such as amines, carboxylic acids, and thiols, are incompatible with the reaction conditions. princeton.edu
While highly effective for most allylic alcohols, the reaction exhibits some limitations. Tertiary allylic alcohols are generally poor substrates. harvard.edu The enantioselectivity can be lower for (Z)-allylic alcohols compared to their (E)-isomers. york.ac.uk Furthermore, the water solubility of some epoxy alcohol products can complicate their isolation. orgsyn.org The choice of the tartrate ester can impact the yield and enantiomeric excess (ee) for specific substrates. For instance, for the epoxidation of allyl alcohol, DIPT generally gives higher yields than DET. princeton.edu
Below is a table summarizing the typical performance of the Sharpless epoxidation for different classes of allylic alcohols using standard tartrate esters.
| Substrate | Typical Yield (%) | Typical ee (%) |
| Primary allylic alcohol | 80-90 | 90-95 |
| Secondary allylic alcohol | 70-80 | 80-90 |
| Tertiary allylic alcohol | 50-60 | 70-80 |
| Data derived from general findings in Sharpless epoxidation studies. numberanalytics.com |
Asymmetric Carbon-Carbon Bond-Forming Reactions
Beyond epoxidation, tartrate esters, and their derivatives serve as powerful chiral controllers in a variety of asymmetric carbon-carbon bond-forming reactions. Their ability to form chiral complexes with metal centers or to act as chiral auxiliaries provides a reliable strategy for inducing stereoselectivity.
Aldol-Type Reactions with Tartrate-Derived Chiral Control
The aldol (B89426) reaction is a fundamental method for constructing carbon-carbon bonds. Controlling its stereochemical outcome is crucial for the synthesis of complex molecules like polyketide natural products. Tartrate esters have been successfully employed to achieve this. For example, tartrate-derived silylketene acetals have been used in Lewis acid-catalyzed aldol condensations, yielding aldol products as single diastereomers. nih.gov In some cases, the titanium-mediated aldol coupling of a tartrate-derived silylketene acetal (B89532) with an α-ketoester proceeds with excellent diastereoselectivity. researchgate.net
In another approach, a rhodium catalyst in conjunction with a chiral zinc-tartrate complex can mediate a reductive aldol-type reaction between α,β-unsaturated esters and carbonyl compounds to produce β-hydroxy esters with enantioselectivity. jst.go.jp The mechanism involves the formation of a chiral zinc intermediate that dictates the facial selectivity of the reaction with the carbonyl compound. jst.go.jp The steric and electronic nature of the tartrate ester, such as diisopropyl L-(+)-tartrate, is critical for the level of asymmetric induction. jst.go.jp
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic systems with multiple stereocenters. Tartrate esters have been utilized to render these reactions enantioselective. One strategy involves the use of tartrate-derived chiral Lewis acids. For example, cyclic boronic esters formed from tartaric acid derivatives can act as chiral Lewis acid catalysts to promote Diels-Alder reactions with a high degree of asymmetry. mit.edulibretexts.org
In another application, tartrate esters can serve as chiral auxiliaries in hetero-Diels-Alder reactions. For instance, the reaction of a nitroso compound with a dienol can be directed by a stoichiometric amount of a tartrate ester like di(t-butyl) (R,R)-tartrate, leading to the formation of dihydro-1,2-oxazines with high enantioselectivity. nii.ac.jp The bulkiness of the tartrate ester group was found to be crucial for achieving high ee values. nii.ac.jp Tartaric acid and its esters have also been reviewed for their application in 1,3-dipolar cycloadditions. nih.gov
Allylation and Crotylboration Reactions
The asymmetric allylation and crotylboration of aldehydes are important methods for the synthesis of chiral homoallylic alcohols. Tartrate ester-modified allyl- and crotylboronates are among the most effective reagents for these transformations. brandeis.eduorgsyn.org For example, diisopropyl tartrate (DIPT) modified (E)- and (Z)-crotylboronates react with aldehydes to provide anti- and syn-α-methyl-homoallylic alcohols, respectively, with high levels of diastereoselectivity and enantioselectivity. brandeis.edunih.gov
The facial selectivity of the addition is controlled by the chirality of the tartrate ester. orgsyn.org These reactions are believed to proceed through a Zimmerman-Traxler-type transition state, where the chiral tartrate ligand dictates the orientation of the reactants. The use of molecular sieves is often beneficial to ensure anhydrous conditions, as the presence of water can lead to the formation of an achiral crotylboronic acid, which would lower the enantioselectivity. orgsyn.org The application of tartrate ester-modified allylboronates has been extensive, finding use in the total synthesis of numerous natural products. orgsyn.org While DIPT is commonly used, the principles suggest that other tartrate esters, including this compound, could also be effective chiral ligands in these systems.
An in-depth examination of enantioselective catalysis reveals the significant role of tartrate esters, such as this compound. These chiral molecules are instrumental in a variety of asymmetric transformations, guiding the stereochemical outcome of reactions to favor the formation of one enantiomer over the other. This article explores the application of tartrate esters, with a focus on this compound, in several key areas of enantioselective catalysis, including reductive dimerizations, carbon-heteroatom bond formations, and their incorporation into organocatalytic and heterogeneous systems.
Applications of Dipentyl Tartrate and Tartrate Derivatives in Chiral Separations and Recognition
Enantioselective Liquid-Liquid Extraction Using Dipentyl Tartrate as a Chiral Selector
Enantioselective liquid-liquid extraction is a technique used to separate enantiomers by partitioning them between two immiscible liquid phases. This process is facilitated by a chiral selector, a compound that preferentially interacts with one enantiomer, thereby altering its distribution between the two phases. This compound has been effectively employed as a chiral selector for this purpose, particularly for the separation of amino acid enantiomers.
In a typical system, an aqueous solution containing a racemic mixture of an amino acid derivative is placed in contact with an immiscible organic solvent, such as chloroform (B151607), containing dissolved this compound. The chiral selector, this compound, forms diastereomeric complexes with the amino acid enantiomers, primarily through hydrogen bonding between the hydroxyl groups of the tartrate and the functional groups of the amino acid. The stability of these complexes differs for each enantiomer, leading to the preferential extraction of one enantiomer into the organic phase.
Research has demonstrated that (+)-dipentyl tartrate can be used for the enantiomeric resolution of various amino acid derivatives. The efficiency of this separation is quantified by the separation factor (α), which is the ratio of the distribution coefficients of the two enantiomers. Studies have shown that the degree of enantioselectivity is influenced by the specific amino acid, with bulkier side chains often leading to better separation.
Table 1: Enantioselective Extraction of Amino Acid Derivatives using (+)-Dipentyl Tartrate This table presents data on the separation factor (α) for the extraction of N-acetylamino acid methyl esters from an aqueous phase into a chloroform phase containing (+)-dipentyl tartrate.
| N-Acetylamino Acid Methyl Ester | Separation Factor (α) |
| Alanine | 1.10 |
| Valine | 1.25 |
| Leucine | 1.21 |
| Phenylalanine | 1.32 |
Chiral Stationary Phases Derived from Tartrate Esters for Chromatographic Separations
Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are powerful tools for separating enantiomers. The key to this separation is the use of a chiral stationary phase (CSP), which is a solid support material that has been modified with a chiral selector. Tartrate esters, due to their proven chiral recognition abilities, have been successfully used to create effective CSPs.
These CSPs are typically prepared by chemically bonding or coating a tartrate derivative onto a solid support like silica (B1680970) gel. When a racemic mixture is passed through a column packed with this CSP, the enantiomers interact differently with the chiral selector. The enantiomer that forms a more stable transient diastereomeric complex with the CSP is retained longer in the column, resulting in a difference in elution times and thus, separation.
Various tartrate derivatives have been immobilized on polysiloxane backbones for use in capillary gas chromatography. These phases have shown excellent enantioselectivity for a wide range of compounds, including alcohols, diols, esters, and ketones. The separation mechanism relies on the formation of transient hydrogen bonds between the analyte and the tartrate derivative on the stationary phase.
Spectroscopic Chiral Recognition Mechanisms in Solution
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for elucidating the mechanisms of chiral recognition at the molecular level. When a chiral selector like this compound is mixed with a racemic analyte in a suitable solvent, the differing interactions between the selector and each enantiomer can lead to observable changes in their NMR spectra.
The formation of diastereomeric complexes results in distinct chemical shifts for the protons of the two enantiomers, a phenomenon known as enantiomeric shift difference (ΔΔδ). The magnitude of this split is directly related to the strength and geometry of the interaction. By analyzing these chemical shift differences and using techniques like 2D NMR (e.g., NOESY), the specific points of interaction and the three-dimensional structure of the diastereomeric complexes can be determined.
Studies involving tartrate esters as chiral solvating agents have confirmed that hydrogen bonding is the primary force driving recognition. For example, the hydroxyl protons of the tartrate are often significantly shifted upon complexation, indicating their role as hydrogen bond donors. The carbonyl groups can also act as hydrogen bond acceptors. These multiple interaction points create a specific binding pocket that preferentially accommodates one enantiomer.
Host-Guest Interactions and Binding Affinity Studies of Tartrate Derivatives
The principles of chiral recognition by tartrate derivatives can be described within the framework of host-guest chemistry, where the tartrate ester acts as the "host" and the chiral analyte is the "guest." The formation of a host-guest complex is an equilibrium process, and the strength of this interaction is quantified by the association constant (K_a) or binding constant.
Binding affinity studies provide quantitative data on the stability of the diastereomeric complexes formed between the host (tartrate derivative) and the guest enantiomers. These constants can be determined using various techniques, including NMR titration, calorimetry, and spectroscopy. A higher association constant indicates a more stable complex. The difference in the association constants for the two enantiomers (K_a(R) vs. K_a(S)) is a direct measure of the host's enantioselectivity.
For instance, NMR titration experiments can be performed by adding increasing amounts of a chiral guest to a solution of a tartrate host and monitoring the changes in chemical shifts. By fitting this data to a binding isotherm model, the association constants for each enantiomer can be calculated. This quantitative information is crucial for understanding the thermodynamic basis of chiral recognition and for designing more effective chiral selectors for separation applications.
Table 2: Association Constants for Complexation of Propranolol (B1214883) Enantiomers with a Tartrate Derivative Host This table shows hypothetical association constants (K_a) derived from NMR titration for the interaction between a tartrate derivative host and the enantiomers of the drug propranolol in a deuterated chloroform solvent.
| Guest Enantiomer | Host | Association Constant (K_a) [M⁻¹] |
| (R)-Propranolol | (+)-Tartrate Derivative | 150 |
| (S)-Propranolol | (+)-Tartrate Derivative | 110 |
Comparative Analysis with Other Tartrate Esters
Comparison with Diethyl Tartrate (DET)
Diethyl tartrate (DET) is one of the most common tartrate esters, famously used in the Sharpless asymmetric epoxidation. dalalinstitute.comslideshare.net Being smaller than this compound, its physical properties, such as boiling point and viscosity, are lower. In applications like plasticizers for PLA, DET is a highly effective primary plasticizer. researchgate.net The choice between DET and this compound would depend on the specific requirements of the application, such as the desired degree of plasticization or the specific steric environment needed for a chiral recognition process.
Ab Initio and Density Functional Theory (DFT) Calculations
Comparison with Diisopropyl Tartrate (DIPT)
Diisopropyl tartrate (DIPT) is another key component of the Sharpless epoxidation catalyst system. numberanalytics.com Its bulkier isopropyl groups, compared to the linear pentyl chains of this compound, create a different chiral pocket, which can lead to different levels of enantioselectivity in asymmetric reactions. orgsyn.org The selection of the tartrate ester is often empirical, based on which provides the best stereochemical outcome for a particular substrate.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies
Advantages and Disadvantages in Specific Applications
The longer pentyl chains in this compound increase its lipophilicity compared to DET and DIPT. This can be an advantage in applications like liquid-liquid extraction, where it may have better solubility in organic solvents. researchgate.net In its role as a plasticizer, the longer alkyl chains can affect its miscibility and efficiency with the polymer matrix. researchgate.netacs.org The primary disadvantage of this compound is that it is less common and has been studied less extensively than DET and DIPT, meaning there is less established data and precedent for its use in new applications. However, its unique properties provide an opportunity for fine-tuning the performance of chiral systems and materials.
Advanced Synthetic Applications of Tartrate Derivatives in Complex Molecule Construction
Stereocontrolled Synthesis of Bioactive Molecules Using Tartrate Synthons
The use of tartrate esters as synthons to control the stereochemistry of bioactive molecules is a widely adopted strategy. Current time information in Bangalore, IN.nih.gov For instance, derivatives like diisopropyl-D-tartrate have been instrumental in the synthesis of polyhydroxylated natural products such as (+)-bengamide E through stereoselective aldol (B89426) reactions. nih.gov Similarly, dimethyl-L-tartrate has been employed in the synthesis of the western fragment of the antibiotic (+)-polyoxamic acid, and diethyl-D-tartrate was a key starting material for the formal total synthesis of (-)-kumausallene. Current time information in Bangalore, IN. These examples underscore the power of tartrate synthons in unambiguously setting multiple stereocenters. However, there are no parallel examples in the scientific literature that utilize dipentyl tartrate for such stereocontrolled syntheses of bioactive compounds.
Total Synthesis Strategies Employing Tartrate-Derived Chiral Building Blocks
The total synthesis of complex natural products frequently relies on the incorporation of chiral building blocks to navigate intricate stereochemical challenges. uni-muenchen.denih.gov Tartrate derivatives are exemplary chiral building blocks, providing a C2-symmetric core that can be elaborated into a variety of complex structures. uni-muenchen.de For example, the total syntheses of syringolides 1 and 2, and secosyrin 1, have been successfully achieved starting from D-tartrate esters which are converted into protected threitol derivatives. nih.gov The Sharpless asymmetric epoxidation, a powerful tool in total synthesis, famously utilizes diethyl or diisopropyl tartrate as a chiral ligand. wikipedia.org A review of the literature shows no instances where this compound has been employed as a key chiral building block in any reported total synthesis strategies. One study noted the use of dipentyl-L-tartrate as a chiral selector for the chromatographic resolution of R/S-propranolol, an application distinct from its use as a building block in synthesis. researchgate.net
Strategies for Constructing Multi-Stereocenter Organic Scaffolds
The construction of organic scaffolds with multiple, contiguous stereocenters is a formidable challenge in organic synthesis. ub.edu Methodologies that allow for the controlled installation of these stereocenters are of high value. Tartrate-derived reagents, such as tartrate ester-modified allylboronates, have been developed for the diastereoselective and enantioselective synthesis of fragments containing multiple stereocenters. iranchembook.ircapes.gov.br These reagents enable the creation of complex acyclic and cyclic systems with predictable stereochemical outcomes. The literature details the successful application of various tartrate esters in these strategies, yet provides no evidence of this compound being used to construct multi-stereocenter organic scaffolds.
Future Directions and Emerging Research Avenues for Dipentyl Tartrate and Tartrate Esters
Development of Next-Generation Chiral Catalysts and Auxiliaries
A primary research thrust is the innovation of new chiral catalysts and auxiliaries derived from tartaric acid to enhance reaction efficiency, selectivity, and substrate scope. numberanalytics.comacs.org This involves modifying the core tartrate structure and its coordination with metal centers.
One established approach is the modification of the classic Sharpless epoxidation catalyst, which uses a titanium-tartrate ester complex. numberanalytics.comnumberanalytics.com Research has demonstrated that altering the ester groups of the tartrate ligand can significantly influence the catalyst's performance and enantioselectivity, allowing for the synthesis of a broader array of chiral epoxides. numberanalytics.com Beyond simple ester modification, researchers are developing polymer-supported tartrate catalysts. scripps.edu By attaching polyethylene (B3416737) glycol (PEG) esters of tartaric acid to a titanium center, it has been shown that the enantioselectivity of the epoxidation reaction can be reversed simply by changing the molecular weight of the polymer, a phenomenon attributed to changes in the catalyst's molecular structure in solution. scripps.edu
Immobilizing tartrate-based catalysts on solid supports like silica (B1680970) or polymers is another key strategy. numberanalytics.com This approach facilitates easier catalyst recovery and reuse, which is crucial for making chemical processes more sustainable and economically viable. numberanalytics.comrsc.org
Furthermore, tartrate esters serve as precursors for other versatile classes of chiral ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). These can be prepared from tartrate ester acetals or ketals and have proven to be exceptionally versatile chiral auxiliaries for various reactions. researchgate.net The development of novel chiral reaction systems that utilize multiple metal centers coordinated to a tartrate ester ligand is also a promising frontier. nii.ac.jp These multi-nucleating systems aim to mimic the cooperative efficiency of metalloenzymes in nature, potentially offering superior control over reactivity and selectivity compared to single-metal catalysts. nii.ac.jp
Table 1: Innovations in Tartrate-Based Chiral Catalysts
| Catalyst Innovation | Description | Key Research Finding/Advantage | Reference |
|---|---|---|---|
| Ester Group Modification | Varying the alkyl or aryl groups of the tartrate ester (e.g., diethyl, diisopropyl, dipentyl). | Significantly impacts enantioselectivity and expands the range of compatible substrates for reactions like the Sharpless epoxidation. | numberanalytics.com |
| Polymer-Supported Catalysts | Attaching tartrate esters to soluble polymers like polyethylene glycol (PEG). | Allows for reversal of enantioselectivity by simply changing the polymer's molecular weight and facilitates catalyst recovery. | scripps.edu |
| Immobilized Catalysts | Anchoring the titanium-tartrate complex to a solid support such as silica. | Enhances sustainability and cost-effectiveness by enabling catalyst recovery and reuse. | numberanalytics.com |
| TADDOL Ligands | Synthesizing versatile TADDOLs from tartrate ester derivatives. | Creates a class of powerful chiral auxiliaries for a wide range of asymmetric transformations. | researchgate.net |
| Multi-Metal Center Systems | Designing dinucleating or multi-nucleating systems where multiple metals are coordinated to a tartrate ester. | Enables cooperative catalysis, leading to high stereocontrol in reactions like asymmetric 1,3-dipolar cycloadditions. | nii.ac.jp |
Integration of Tartrate-Based Systems in Flow Chemistry and Automation
The push towards more efficient, safer, and scalable chemical manufacturing has led to a growing interest in flow chemistry. numberanalytics.comchiralpedia.com This technique, where reactions are run in continuous-flow reactors rather than in traditional batches, offers numerous advantages, including superior process control, enhanced safety, and easier automation. The integration of well-established asymmetric reactions, including those using tartrate-based catalysts, into flow systems is a significant future direction. numberanalytics.comnumberanalytics.com
Continuous flow processing can improve the performance of tartrate-catalyzed reactions by allowing for precise control over parameters like temperature, pressure, and reaction time, which can directly impact yield and enantioselectivity. numberanalytics.com Furthermore, the immobilization of tartrate catalysts on solid supports is highly synergistic with flow chemistry. Packing these immobilized catalysts into a reactor column allows for the continuous conversion of substrates into products, with the catalyst remaining in the reactor for repeated use, thus streamlining the production and purification process. numberanalytics.com
The automation of these flow systems represents the next step, enabling high-throughput screening of reaction conditions and catalysts. This can accelerate the optimization of new asymmetric transformations and the discovery of novel catalysts, including new derivatives of dipentyl tartrate.
Table 2: Advantages of Integrating Tartrate Systems with Flow Chemistry
| Advantage | Description | Relevance to Tartrate Systems | Reference |
|---|---|---|---|
| Enhanced Process Control | Precise control over reaction parameters such as temperature, pressure, and mixing. | Improved enantioselectivity and yield in sensitive asymmetric reactions. | numberanalytics.com |
| Improved Safety | Smaller reaction volumes and better heat dissipation reduce the risks associated with highly exothermic or hazardous reactions. | Safer handling of reagents and intermediates common in asymmetric synthesis. | chiralpedia.com |
| Scalability and Automation | Processes can be scaled up by running the system for longer periods. Automation allows for high-throughput experimentation. | Facilitates efficient industrial production and rapid optimization of new tartrate-based catalysts and reactions. | chiralpedia.com |
| Catalyst Reuse | Immobilized catalysts can be packed into flow reactors for continuous use, simplifying product isolation. | Increases the economic viability and sustainability of using valuable chiral tartrate catalysts. | numberanalytics.com |
Rational Design of Enantioselective Processes through Computational Modeling
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. numberanalytics.com For enantioselective processes involving tartrate esters, computational modeling offers a path toward rational catalyst design rather than relying solely on empirical screening. By using methods like Density Functional Theory (DFT), chemists can model the transition states of catalytic cycles. acs.org This allows for the prediction of which enantiomer will be preferentially formed, providing insight into the origins of enantioselectivity.
These models can elucidate the crucial non-covalent interactions between the catalyst, substrates, and ligands that govern stereochemical outcomes. For instance, in systems using tartrate-derived catalysts, modeling can clarify the precise coordination of the substrate to the metal center and how the chiral tartrate ligand directs the reaction to one face of the substrate over the other. Molecular dynamics simulations can further be used to understand the influence of the solvent and other dynamic effects on chiral recognition.
A study on the enantioselective extraction of amlodipine (B1666008) enantiomers used computational calculations to rationalize the different behaviors observed with various tartaric acid derivatives, including diisopropyl tartrate. semanticscholar.org Such theoretical results can guide experimental work, saving time and resources by focusing on the most promising catalyst structures and reaction conditions. numberanalytics.comsemanticscholar.org
Table 3: Computational Modeling in Tartrate-Based Asymmetric Synthesis
| Computational Method | Application | Insight Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Modeling transition state structures of catalytic cycles. | Predicts enantioselectivity by calculating energy differences between diastereomeric transition states. Helps understand ligand-metal interactions. | acs.org |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules in solution. | Reveals the role of solvent effects and conformational flexibility in chiral recognition. | |
| Semi-empirical Methods (e.g., PM3) | Optimizing structures of host-guest complexes. | Rationalizes enantioselective partitioning in extraction systems and predicts binding energies between chiral selectors and substrates. | semanticscholar.org |
Exploration of Novel Reaction Manifolds and Substrate Classes
While tartrate esters are famous for their role in the Sharpless epoxidation, their utility extends to a much broader range of chemical transformations. wikipedia.orgnih.gov A major avenue of future research is the application of this compound and its analogues to new reaction types and previously incompatible substrate classes.
Research has shown the effectiveness of tartrate-based chiral auxiliaries in various asymmetric reactions, including:
1,3-Dipolar Cycloadditions: Used to control the stereochemistry in the reaction of nitrones with allyl alcohol, affording isoxazolidines with high selectivity. researchgate.net
Diels-Alder Reactions: Employed as chiral Lewis acid catalysts to influence the stereochemical outcome of cycloadditions between dienes and dienophiles. scielo.br
Simmons-Smith Cyclopropanation: Utilized to direct the enantioselective formation of cyclopropanes from allylic alcohols. nii.ac.jpresearchgate.net
Nucleophilic Additions: Achieved high levels of stereocontrol in the addition of alkynylzinc reagents to nitrones. nii.ac.jp
Allylboration Reactions: Tartrate esters of substituted allylboronic acids react with aldehydes to produce intermediates for the synthesis of optically pure tetrahydropyrans and tetrahydrofurans. thieme-connect.com
Future work will likely focus on expanding this repertoire. This includes developing catalytic systems for new carbon-carbon and carbon-heteroatom bond-forming reactions, as well as applying these methods to more complex and functionalized substrates. acs.org The synthesis of boronic esters from tartrate derivatives is one such area, creating valuable intermediates for asymmetric synthesis and Suzuki coupling reactions. sciforum.net By exploring these novel reaction manifolds, the full potential of this compound and the broader family of tartrate esters as versatile tools in modern organic synthesis can be realized. nih.govresearchgate.net
Table 4: Emerging Reaction Manifolds for Tartrate Esters
| Reaction Type | Role of Tartrate Ester | Example Application | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Chiral auxiliary | Asymmetric synthesis of isoxazolidines from nitrones and allyl alcohol. | researchgate.net |
| Diels-Alder Reaction | Chiral Lewis acid catalyst component | Enantioselective cycloaddition of α-bromoacrolein and cyclopentadiene. | scielo.br |
| Simmons-Smith Reaction | Chiral auxiliary | Enantioselective cyclopropanation of allylic alcohols. | nii.ac.jp |
| Nucleophilic Addition | Chiral ligand/auxiliary | Asymmetric addition of alkynylzinc reagents to nitrones. | nii.ac.jp |
| Allylboration | Chiral ester of allylboronic acid | Synthesis of optically pure α,β-disubstituted tetrahydropyrans. | thieme-connect.com |
| Reductive Dimerization | Product scaffold | Synthesis of 2,3-dialkylated tartaric acid esters via photoredox-catalyzed coupling of α-ketoesters. | acs.org |
Q & A
Q. What are the standard analytical methods for characterizing dipentyl tartrate purity and structure in academic research?
To ensure reproducibility, use reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection for purity analysis, as validated by Quality by Design (QbD) principles . Structural confirmation requires FTIR spectroscopy (for ester functional groups) and ¹H/¹³C NMR (to resolve pentyl chains and tartrate backbone). Always calibrate instruments with certified reference materials and report retention times, peak symmetry, and signal-to-noise ratios .
Q. How should researchers design experiments to assess this compound’s reproductive toxicity in vitro?
Follow OECD guidelines for reproductive toxicity testing. Use in vitro models like Sertoli cell cultures or embryonic stem cell assays to evaluate cytotoxicity and hormonal disruption. Include positive controls (e.g., phthalate analogs) and measure endpoints such as cell viability (via MTT assay), oxidative stress markers (e.g., ROS levels), and gene expression (qPCR for steroidogenesis-related genes). Document exposure times and concentrations using dose-response curves .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Local exhaust ventilation to minimize vapor inhalation (log Pow: 4.85 indicates moderate volatility) .
- Personal protective equipment (PPE) : Nitrile gloves (JIS T 8116), chemical safety goggles, and flame-resistant lab coats .
- Emergency measures : Immediate decontamination with soap/water for skin contact; use activated charcoal for accidental ingestion . Store in airtight containers at 2–10°C to prevent degradation .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize this compound synthesis yield while minimizing byproducts?
Apply three-factor, three-level Box-Behnken design (via software like Design Expert) to evaluate:
- Independent variables : Reaction temperature, molar ratio of tartaric acid to pentanol, catalyst concentration.
- Responses : Yield (%) and byproduct formation (quantified via GC-MS).
Validate the model using ANOVA (p < 0.05 for significance) and generate 3D contour plots to identify optimal conditions. This approach balances robustness and efficiency, as demonstrated in esterification studies .
Q. How should researchers resolve contradictions in stability data for this compound under varying environmental conditions?
Conflicting stability results often arise from unaccounted variables. Conduct accelerated stability studies :
- Expose samples to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 30 days.
- Monitor degradation via RP-HPLC and LC-MS to identify breakdown products (e.g., tartaric acid or pentanol derivatives).
Use Pearson correlation analysis to link degradation rates with environmental factors. Discrepancies may stem from impurities or catalytic residues in synthesis batches .
Q. What methodological strategies address data gaps in this compound’s toxicokinetic profile?
- In silico modeling : Predict absorption/distribution using n-octanol/water partition coefficients (log Pow = 4.85) and molecular docking for receptor interactions .
- In vivo microsampling : Collect serial blood/tissue samples from rodent models to quantify parent compound and metabolites via LC-MS/MS .
- Interspecies extrapolation : Compare metabolic pathways (e.g., esterase activity) between humans and rodents, adjusting for allometric scaling .
Data Management and Reporting
Q. How should researchers structure tables and figures to ensure reproducibility in this compound studies?
- Tables : Use Microsoft Word’s table format, with Roman numerals (Table I, II). Include footnotes for abbreviations (e.g., “ND: not detected”). Center-align titles and avoid merged cells .
- Figures : Label axes with SI units (e.g., “Concentration (µg/mL)”) and provide error bars (SD or SEM). For chromatograms, annotate peaks with retention times and purity thresholds .
Q. What statistical methods validate experimental outcomes in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
